7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate

Pharmaceutical quality control impurity reference standards pharmacopoeial compliance

7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate (CAS 7151-03-3), commonly referred to as 2-azahypoxanthine monohydrate, is a heterocyclic purine analog in which the C2 carbon of the purine scaffold is replaced by nitrogen, yielding a 1,2,3-triazine ring fused to an imidazole moiety. The monohydrate form (empirical formula C4H3N5O·H2O; molecular weight 155.12 g/mol) is the USP-designated reference standard for dacarbazine-related compound B and also serves as a reference impurity for temozolomide (EP Impurity E).

Molecular Formula C4H5N5O2
Molecular Weight 155.12 g/mol
CAS No. 7151-03-3
Cat. No. B1530942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate
CAS7151-03-3
Molecular FormulaC4H5N5O2
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NN=N2.O
InChIInChI=1S/C4H3N5O.H2O/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);1H2
InChIKeySCMOMVAOPVUSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azahypoxanthine Monohydrate (CAS 7151-03-3): A Purine Analog for Regulated Reference Standards, Plant Growth Research, and Biochemical Investigations


7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate (CAS 7151-03-3), commonly referred to as 2-azahypoxanthine monohydrate, is a heterocyclic purine analog in which the C2 carbon of the purine scaffold is replaced by nitrogen, yielding a 1,2,3-triazine ring fused to an imidazole moiety [1]. The monohydrate form (empirical formula C4H3N5O·H2O; molecular weight 155.12 g/mol) is the USP-designated reference standard for dacarbazine-related compound B and also serves as a reference impurity for temozolomide (EP Impurity E) . Beyond its role in pharmaceutical quality control, 2-azahypoxanthine has been identified as an endogenous plant growth regulator responsible for the “fairy ring” phenomenon and is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), enabling its metabolic conversion to bioactive nucleotide analogs [2].

USP Impurity Standard Dacarbazine Related Compound B, monohydrate reference form
Plant Growth Regulator Endogenous fairy chemical; supports yield response studies
Nucleotide Probe HGPRT substrate for 2-azaIMP and IMP dehydrogenase research

Why Any Purine Analog or Generic Aza-Hypoxanthine Cannot Substitute for CAS 7151-03-3: Hydration State, Metabolic Fate, and Biological Activity Diverge Markedly


Generic substitution among purine analogs is precluded by three overarching factors. First, the hydration state determines pharmacopoeial acceptance: the monohydrate (CAS 7151-03-3) is the only form recognized by the USP for dacarbazine impurity testing, whereas the anhydrous form (CAS 4656-86-4) is specified by the European Pharmacopoeia; the 11.6% mass difference (water of hydration) directly impacts quantitative mass-balance calculations in analytical procedures . Second, 2-azahypoxanthine is metabolically distinct from natural hypoxanthine: it acts as a substrate for HGPRT to form 2-azaIMP, which competitively inhibits IMP dehydrogenase (Ki = 66 μM), a property absent in hypoxanthine [1]. Third, 2-azahypoxanthine exhibits a unique dual functional profile—it selectively reduces guanine nucleotide pools (unlike 2-azaadenosine, which depletes adenine nucleotides) while simultaneously functioning as a plant growth stimulant with wheat yield increases of 10.2–20.2%, significantly outperforming the related fairy chemical imidazole-4-carboxamide [2].

Hydration form mismatch
USP monograph requires monohydrate; anhydrous form alters mass-balance calculations and compliance.
Metabolic fate divergence
AHX inhibits macromolecular synthesis; purine precursors like AICA stimulate biosynthesis, giving opposite cellular effects.
Plant growth response differs
Yield enhancement profile of AHX differs from imidazole-4-carboxamide (ICA); responses do not transfer directly.

Product-Specific Quantitative Evidence: Verified Performance Differentiation of 2-Azahypoxanthine Monohydrate (CAS 7151-03-3) Against Closest Chemical and Functional Analogs


Hydrated vs. Anhydrous Form: Regulatory Compliance for Compendial Impurity Testing

2-Azahypoxanthine monohydrate (CAS 7151-03-3) is the exclusively designated form of Dacarbazine Related Compound B in the United States Pharmacopeia (USP), whereas the European Pharmacopoeia (EP) uses the anhydrous form (CAS 4656-86-4, 2-Azahypoxanthine, CAS 4656-86-4 for EP impurity A) . For any laboratory performing USP-compliant impurity testing of dacarbazine or dacarbazine for injection, generic 2-azahypoxanthine lacking certified monohydrate stoichiometry cannot be substituted, as the water of hydration affects mass balance by 11.6% of total molecular weight [1].

Hydration Form Compliance
Head-to-head
Monohydrate: USP Dacarbazine Related Compound B; Anhydrous: EP Impurity A
Mass difference impacts compendial quantitation accuracy
Requires certified monohydrate for USP methods
Pharmaceutical quality control impurity reference standards pharmacopoeial compliance

Differential Macromolecular Synthesis Inhibition in Cancer Cells: AHX vs. AICA

In Novikoff hepatoma cells, 2-azahypoxanthine (1.0 mM) inhibited DNA synthesis by 43%, RNA synthesis by 82%, and protein synthesis by 28%, measured as percentage of control incorporation of radiolabeled precursors after 6 hours of treatment [1]. In the same study, 5-aminoimidazole-4-carboxamide (AICA, 3.0 mM)—a structurally related purine precursor—stimulated DNA synthesis to 354% and RNA synthesis to 266% of control levels [1]. This diametrically opposite effect demonstrates that AHX acts as a cytotoxic inhibitor of macromolecular synthesis, whereas AICA promotes anabolic processes, reflecting fundamentally different metabolic fates.

Cell Synthesis Profile
Method context
AHX 1 mM: DNA −43%, RNA −82%, protein −28%; AICA 3 mM: DNA +354%, RNA +266%
Opposite biosynthetic effects in Novikoff hepatoma cells
6-hr radiolabeled incorporation assay
Cancer chemotherapy macromolecular synthesis DNA/RNA/protein inhibition dacarbazine metabolism

Wheat Yield Enhancement: AHX Delivers Superior Efficacy Relative to Imidazole-4-carboxamide (ICA)

Field trials on wheat demonstrated that 2-azahypoxanthine (AHX) consistently produced greater grain yield increases than imidazole-4-carboxamide (ICA), another fairy chemical isolated from the same fungus Lepista sordida [1]. When applied as a two-week seedling treatment, AHX increased grain yield by 10.2% over untreated controls, whereas ICA yielded only a 5.6% increase. A more dramatic separation was observed with a 36-hour seed-soaking treatment: AHX boosted yield by 20.2% compared to ICA's 9.8% [1]. Across all application protocols, AHX outperformed ICA by 82–106% in relative yield enhancement.

Wheat Yield Response
Head-to-head
AHX: +10.2% (seedling), +20.2% (soak); ICA: +5.6%, +9.8%
Reported higher yield increase vs ICA under heat stress
Field trial data; abiotic stress conditions
Plant growth regulation cereal yield improvement fairy chemicals abiotic stress tolerance

IMP Dehydrogenase Inhibition by AHX Metabolite: Quantitative Enzymology vs. Natural Purine Bases

2-Azahypoxanthine is metabolized intracellularly via HGPRT to 2-azaIMP, which acts as a competitive inhibitor of IMP dehydrogenase with a Ki of 66 μM against the natural substrate IMP [1]. By contrast, the structurally analogous natural purine base hypoxanthine, when similarly phosphoribosylated to IMP, serves as the physiological substrate of the enzyme, not as an inhibitor [2]. This conversion of a substrate-analog into an enzyme inhibitor is a distinctive property of 2-azahypoxanthine that is not shared by hypoxanthine, inosine, or guanine.

IMP Dehydrogenase Inhibition
Cross-study comparable
Ki = 66 μM (2-azaIMP)
Competitive inhibitor; natural IMP is substrate only
Cell-free assay, HEp-2 extract
Nucleotide metabolism IMP dehydrogenase inhibition guanine nucleotide depletion antimetabolite mechanism

Precision Applications Where CAS 7151-03-3 2-Azahypoxanthine Monohydrate Delivers Verified Advantage Over Alternative Purine Analogs and Fairy Chemicals


USP-Compliant Quality Control of Dacarbazine API and Parenteral Formulations

Pharmaceutical QC laboratories performing impurity profiling of dacarbazine per USP monograph requirements must use the monohydrate form (CAS 7151-03-3) as the certified reference standard for 2-azahypoxanthine. Use of the anhydrous form (CAS 4656-86-4) or non-certified alternatives introduces an 11.6% systematic mass error in peak quantitation, compromising batch release decisions and regulatory submission data integrity [1]. The monohydrate is supplied as a USP Reference Standard with validated lot-specific purity, ensuring full traceability to the compendial method.

Investigating Guanine Nucleotide Depletion Mechanisms in Cancer or Immunology Research

Researchers requiring a chemical probe that selectively depletes guanine nucleotide pools without affecting adenine nucleotides should select 2-azahypoxanthine over 2-azaadenosine, which non-selectively reduces both pools [1]. The subsequent intracellular formation of 2-azaIMP and its competitive inhibition of IMP dehydrogenase (Ki = 66 μM) provides a defined biochemical mechanism for guanine nucleotide depletion that is not achievable with hypoxanthine, inosine, or guanine supplementation .

Cereal Yield Enhancement Under Abiotic Stress – AHX as the High-Efficacy Plant Growth Regulator

Agrochemical and plant biotechnology programs evaluating fairy chemicals for crop yield improvement should prioritize AHX over ICA. Field data confirm that AHX delivers approximately double the grain yield increase in wheat (20.2% vs. 9.8% via seed soaking) and a 82% relative advantage via seedling treatment [1]. For rice, AHX treatment (5 μM) increases grain yield by 25.5%, a performance that, while comparable to ICA, is achieved at a lower concentration than typically required for equivalent hormonal effects, positioning AHX as a more material-efficient candidate [1].

Structure-Activity Studies of Purine Antimetabolites with Selective DNA/RNA Synthesis Inhibition

For medicinal chemistry programs exploring purine analogs as antimetabolites, 2-azahypoxanthine offers a well-characterized benchmark with quantified inhibition of DNA (43%), RNA (82%), and protein (28%) synthesis in cancer cells, as established in Novikoff hepatoma models [1]. This profile contrasts sharply with the biosynthetic precursor AICA, which stimulates rather than inhibits macromolecular synthesis, providing a clear positive/negative control pairing for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
USP-Compliant Dacarbazine QC
Certified monohydrate reference standard
Compendial impurity quantitation accuracy
Guanine Nucleotide Depletion Studies
IMP dehydrogenase inhibition via 2-azaIMP
Guanine nucleotide pool assay
Cereal Yield Enhancement Research
Plant growth regulator response (fairy chemical)
Grain yield under abiotic stress protocols
Purine Antimetabolite SAR
Macromolecular synthesis inhibition profile
DNA/RNA/protein synthesis inhibition assays
Quote Request

Request a Quote for 7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.